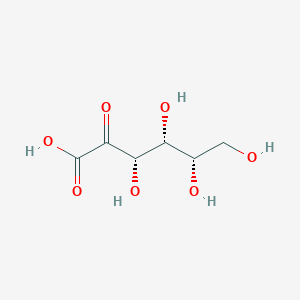

2-keto-L-Gulonic acid

Description

3-Keto-L-gulonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-Keto-L-gulonic acid has been reported in Pogostemon cablin with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031512 | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-98-7, 342385-52-8 | |

| Record name | 2-keto-L-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-hex-2-ulosonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-KETO-L-GULONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-keto-L-gulonic Acid Biosynthesis Pathway in Ketogulonicigenium vulgare

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of 2-keto-L-gulonic acid (2-KGA) in Ketogulonicigenium vulgare, a bacterium of significant industrial importance in the production of Vitamin C. This document details the enzymatic reactions, quantitative data, experimental protocols, and visual representations of the pathway and associated workflows.

Introduction to the 2-KGA Biosynthesis Pathway

Ketogulonicigenium vulgare is a key microorganism utilized in the industrial two-step fermentation process for Vitamin C synthesis. It is responsible for the bioconversion of L-sorbose to this compound (2-KGA), the direct precursor to ascorbic acid. This conversion is a periplasmic process, intricately linked to the bacterium's respiratory chain. The pathway is primarily catalyzed by a series of pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.

The core pathway involves the sequential oxidation of L-sorbose to L-sorbosone, followed by the oxidation of L-sorbosone to 2-KGA. Key enzymes in this process include L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH), and in some instances, a bifunctional L-sorbose/L-sorbosone dehydrogenase (SSDH). These enzymes are located in the periplasm, allowing for direct interaction with the substrate in the fermentation medium and efficient coupling to the electron transport chain for energy generation.[1]

Key Enzymes and Reactions

The biosynthesis of 2-KGA from L-sorbose in K. vulgare is a two-step oxidation process:

-

L-sorbose → L-sorbosone: This reaction is catalyzed by L-sorbose dehydrogenase (SDH) or the SDH domain of L-sorbose/L-sorbosone dehydrogenase (SSDH) . These are PQQ-dependent enzymes that oxidize the C2 hydroxyl group of L-sorbose.

-

L-sorbosone → this compound (2-KGA): This step is carried out by L-sorbosone dehydrogenase (SNDH) or the SNDH activity of SSDH . This PQQ-dependent enzyme, which can also contain a heme c prosthetic group, oxidizes L-sorbosone to 2-KGA.[1][2] It has been observed that SNDH can also catalyze the conversion of L-sorbosone to L-ascorbic acid (Vitamin C) directly.[3][4]

Multiple isozymes of these dehydrogenases have been identified in different strains of K. vulgare, suggesting a robust and adaptable metabolic capability for 2-KGA production.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the 2-KGA biosynthesis pathway in K. vulgare.

Table 1: Kinetic Properties of L-sorbose Dehydrogenase (SDH) from K. vulgare Y25 [6]

| Parameter | Value | Conditions |

| Km (L-sorbose) | 21.9 mM | pH 8.0, 35°C |

| Km (1-propanol) | 0.13 mM | pH 8.0, 35°C |

| Optimal pH | ~8.0 | 35°C |

| Optimal Temperature | ~35°C | pH 8.0 |

| Molecular Mass | 60,532 Da |

Table 2: Specific Activities of L-sorbosone Dehydrogenase (SNDH) Isozymes from K. vulgare DSM 4025 [3]

| Enzyme | Product | Specific Activity (U/mg protein) | Conditions |

| SNDH1 | L-ascorbic acid | 3.01 | pH 7.0 |

| 2-KGA | 0.60 | pH 7.0 | |

| SNDH2 | L-ascorbic acid | 3.26 | pH 7.0 |

| 2-KGA | 0.74 | pH 7.0 | |

| SNDH3 | L-ascorbic acid | 4.63 | pH 7.0 |

| 2-KGA | 1.16 | pH 7.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the 2-KGA biosynthesis pathway in K. vulgare.

Purification of PQQ-Dependent Dehydrogenases

This protocol describes a general approach for the purification of PQQ-dependent dehydrogenases from K. vulgare. Specific details may need to be optimized for individual enzymes.

-

Cell Lysis:

-

Harvest K. vulgare cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and disrupt by sonication or high-pressure homogenization on ice.

-

Centrifuge the lysate at high speed to separate the soluble fraction (containing periplasmic and cytoplasmic proteins) from the cell debris and membranes.

-

-

Chromatography:

-

Anion-Exchange Chromatography: Load the soluble fraction onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step, add ammonium sulfate to a final concentration that promotes binding, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Superdex 200) to separate proteins based on their molecular weight.

-

-

Purity Assessment:

-

Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

-

Enzyme Activity Assays

4.2.1. L-sorbose Dehydrogenase (SDH) Activity Assay [6]

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).

-

Reaction Mixture (1 mL):

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.2 mM Phenazine methosulfate (PMS)

-

0.1 mM 2,6-dichlorophenolindophenol (DCIP)

-

10 mM L-sorbose

-

Purified enzyme solution

-

-

Procedure:

-

Mix all components except L-sorbose in a cuvette and incubate at 35°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding L-sorbose.

-

Monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the assay conditions.

-

4.2.2. L-sorbosone Dehydrogenase (SNDH) Activity Assay [3]

This assay measures the production of 2-KGA and L-ascorbic acid from L-sorbosone using High-Performance Liquid Chromatography (HPLC).

-

Reaction Mixture (1 mL):

-

50 mM Potassium phosphate buffer (pH 7.0)

-

1 mM L-sorbosone

-

1 µM PQQ

-

1 mM CaCl2

-

Purified enzyme solution

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., perchloric acid or metaphosphoric acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amounts of 2-KGA and L-ascorbic acid produced.

-

HPLC Analysis of 2-KGA and L-sorbose

This method allows for the quantification of the substrate and product in fermentation broths or enzyme assay mixtures.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable column for organic acid separation, such as a C18 column or a specific organic acid analysis column.

-

Mobile Phase: An isocratic mobile phase, typically an acidic aqueous solution (e.g., 0.01 N H2SO4).

-

Detection: UV detection at a wavelength of 210 nm.

-

Procedure:

-

Prepare standards of L-sorbose and 2-KGA of known concentrations.

-

Prepare samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

-

Inject the standards and samples onto the HPLC system.

-

Identify and quantify the peaks based on the retention times and peak areas of the standards.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core 2-KGA biosynthesis pathway, its connection to the electron transport chain, and a typical experimental workflow for enhancing 2-KGA production.

Caption: The core 2-KGA biosynthesis pathway in K. vulgare.

Caption: Coupling of 2-KGA biosynthesis to the electron transport chain.

Caption: A generalized workflow for metabolic engineering of K. vulgare.

Regulation of the 2-KGA Biosynthesis Pathway

The production of 2-KGA in K. vulgare is a highly regulated process. The expression of the key dehydrogenase genes, sdh and sndh, is controlled at the transcriptional level. Studies have identified the promoter regions of these genes, providing a basis for genetic engineering strategies to enhance their expression.

Furthermore, the availability of the cofactor PQQ is crucial for the activity of the dehydrogenases. The biosynthesis of PQQ itself is a complex process, and ensuring an adequate supply of this cofactor is essential for efficient 2-KGA production.

The overall metabolic state of the cell also plays a significant regulatory role. The coupling of the 2-KGA pathway to the respiratory chain for ATP synthesis highlights the importance of cellular energy balance. Additionally, the symbiotic relationship with companion bacteria, such as Bacillus megaterium, in industrial fermentations suggests a complex interplay of intercellular signaling and nutrient exchange that influences the growth of K. vulgare and its capacity for 2-KGA synthesis.

Conclusion

The biosynthesis of this compound in Ketogulonicigenium vulgare is a well-characterized yet complex metabolic pathway of immense industrial relevance. A thorough understanding of the key enzymes, their kinetics, and the regulatory mechanisms governing this pathway is crucial for the rational design of strategies to improve 2-KGA yields. This technical guide provides a foundational understanding for researchers and professionals aiming to further explore and engineer this important bioprocess. Future research focusing on detailed metabolic flux analysis, systems biology approaches to understand the symbiotic interactions, and advanced protein engineering of the dehydrogenases will undoubtedly lead to further advancements in Vitamin C production.

References

- 1. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of L-sorbosone to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a group of pyrroloquinoline quinone-dependent dehydrogenases that are involved in the conversion of L-sorbose to this compound in Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

Genetic Regulation of 2-keto-L-gulonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KLG) is a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). The industrial production of Vitamin C largely relies on microbial fermentation processes that convert a suitable carbon source, such as D-glucose or L-sorbose, into 2-KLG. Understanding the intricate genetic regulatory networks that govern 2-KLG metabolism in various microorganisms is paramount for optimizing production yields and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the core genetic and metabolic components involved in 2-KLG biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Metabolic Pathways and Key Enzymes

The microbial production of 2-KLG primarily involves two main pathways: the direct oxidation of L-sorbose and the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG).

The Sorbosone Pathway

A common route for 2-KLG synthesis from L-sorbose is the sorbosone pathway. This pathway involves the sequential oxidation of L-sorbose to L-sorbosone, which is then further oxidized to 2-KLG.[1] Key enzymes in this pathway include:

-

L-Sorbose Dehydrogenase (SDH): This enzyme catalyzes the initial oxidation of L-sorbose to L-sorbosone.

-

L-Sorbosone Dehydrogenase (SNDH): This enzyme is responsible for the subsequent oxidation of L-sorbosone to 2-KLG.

In some bacteria, a single enzyme, sorbose/sorbosone dehydrogenase (SSDH), can catalyze both steps.[2]

The 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Reduction Pathway

An alternative pathway involves the stereospecific reduction of 2,5-DKG to 2-KLG. This pathway is often employed in genetically engineered microorganisms.

-

2,5-Diketo-D-Gluconic Acid Reductase (2,5-DKG Reductase): This enzyme, often from Corynebacterium species, catalyzes the conversion of 2,5-DKG to 2-KLG.[3][4]

Quantitative Data on Key Enzymes and Production Strains

The efficiency of 2-KLG production is highly dependent on the kinetic properties of the involved enzymes and the metabolic capabilities of the production strains. The following tables summarize key quantitative data from various studies.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| GluD (2-keto-L-gulonate reductase) | Aspergillus niger | 2-keto-L-gulonate | 25.3 | 21.4 | - | - |

| GluD (2-keto-L-gulonate reductase) | Aspergillus niger | L-idonate | 12.6 | 1.1 | - | - |

| GluE (L-idonate 5-dehydrogenase) | Aspergillus niger | L-idonate | 30.9 | 5.5 | - | - |

| GluE (L-idonate 5-dehydrogenase) | Aspergillus niger | 5-keto-D-gluconate | 8.4 | 7.2 | - | - |

| 2,5-DKG Reductase A (mutant) | Corynebacterium sp. | 2,5-DKG | 12.3 | - | - | - |

| 2,5-DKG Reductase A (wild-type) | Corynebacterium sp. | 2,5-DKG | 31.2 | 8.4 | - | - |

| Production Strain | Genetic Modification | Substrate | 2-KLG Titer (g/L) | Conversion Rate (%) | Reference |

| Ketogulonicigenium vulgare SPU B805 (co-cultured with B. megaterium) | None (wild-type) | L-sorbose | 82.74 ± 0.77 | 95.97 | [5] |

| Recombinant Gluconobacter oxydans | Overexpression of sndh and sdh | D-sorbitol | 130 | - | [6] |

| Recombinant Escherichia coli | Overexpression of sorbose/sorbosone dehydrogenases and PQQ synthesis genes | L-sorbose | 72.4 | 71.2 | [7] |

| Co-culture of Gluconobacter oxydans and recombinant E. coli | - | D-sorbitol | 16.8 | 33.6 | [7] |

| Erwinia sp. (mutant) and Corynebacterium sp. (mutant) | Two-stage fermentation | D-glucose | 106.3 (as calcium salt) | 84.6 | [4][8] |

Signaling Pathways and Regulatory Networks

The expression of genes involved in 2-KLG metabolism is tightly controlled by complex regulatory networks. These networks allow the microorganisms to respond to environmental cues and optimize their metabolic flux.

Transcriptional Regulation in Pseudomonas

In some Pseudomonas species, the kgu operon, which is involved in 2-ketogluconate catabolism, is regulated by the transcriptional regulator PtxS. PtxS binds to the promoter region of the kgu operon, repressing its transcription. The presence of 2-ketogluconate acts as an inducer, binding to PtxS and causing its dissociation from the DNA, thereby allowing the expression of the kgu genes.[9]

Caption: Transcriptional regulation of the kgu operon by PtxS in Pseudomonas.

Metabolic Engineering Strategies

Metabolic engineering plays a crucial role in enhancing 2-KLG production. These strategies often involve the overexpression of key enzymes or the modification of competing metabolic pathways.

Caption: A generalized workflow for metabolic engineering to enhance 2-KLG production.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of 2-KLG metabolism.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of 2-KLG in fermentation broth.

Materials:

-

HPLC system with a UV detector

-

Aminex HPX-87H column (or equivalent anion exchange column)

-

Mobile phase: 0.015 M Ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)

-

2-KLG standard

-

Fermentation broth samples

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of 2-KLG standard of known concentration.

-

Perform serial dilutions to create a series of standards with concentrations ranging from the expected sample concentration.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a standard curve of peak area versus concentration.

-

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase if the 2-KLG concentration is expected to be outside the range of the standard curve.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Column: Aminex HPX-87H

-

Mobile Phase: 0.015 M Ammonium dihydrogen phosphate (pH 4.1)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 210 nm

-

-

Inject the prepared samples into the HPLC system.

-

Record the chromatograms and determine the peak area corresponding to 2-KLG.

-

-

Quantification:

Cloning and Expression of L-Sorbose Dehydrogenase (sdh)

Objective: To clone the sdh gene and express the corresponding enzyme for functional characterization or metabolic engineering.

Materials:

-

Genomic DNA from a 2-KLG producing organism (e.g., Gluconobacter oxydans)

-

PCR primers specific for the sdh gene

-

High-fidelity DNA polymerase

-

Expression vector (e.g., pET vector for E. coli expression)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (cloning and expression strains)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

-

Gene Amplification:

-

Design PCR primers flanking the coding sequence of the sdh gene, incorporating restriction sites for cloning.

-

Perform PCR using the genomic DNA as a template to amplify the sdh gene.

-

-

Vector and Insert Preparation:

-

Digest both the amplified sdh gene and the expression vector with the chosen restriction enzymes.

-

Purify the digested insert and vector using a gel extraction kit.

-

-

Ligation and Transformation:

-

Ligate the digested sdh insert into the prepared expression vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cloning cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and select for positive colonies.

-

-

Plasmid Verification:

-

Isolate plasmid DNA from the selected colonies.

-

Verify the presence and correct orientation of the sdh insert by restriction digestion and/or DNA sequencing.

-

-

Protein Expression:

-

Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium to a specific optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG to the culture.

-

Continue to grow the cells for a specified time at an optimized temperature.

-

-

Protein Purification and Analysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the recombinant SDH protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Analyze the purified protein by SDS-PAGE and confirm its activity using an appropriate enzyme assay.[6][9]

-

Site-Directed Mutagenesis of 2,5-Diketo-D-gluconic Acid Reductase

Objective: To introduce specific mutations into the gene encoding 2,5-DKG reductase to improve its catalytic properties.

Materials:

-

Plasmid containing the wild-type 2,5-DKG reductase gene

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase with proofreading activity

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design:

-

Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the template plasmid.

-

-

Mutagenesis PCR:

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation and Selection:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on selective media and incubate to obtain colonies.

-

-

Mutation Verification:

-

Isolate plasmid DNA from the resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Expression and Characterization of the Mutant Enzyme:

-

Express the mutant 2,5-DKG reductase protein as described in the previous protocol.

-

Purify the mutant enzyme and characterize its kinetic parameters (Km, kcat) and other properties (e.g., thermal stability) to assess the effect of the mutation.[1]

-

Conclusion

The genetic regulation of this compound metabolism is a multifaceted process involving a variety of enzymes, regulatory proteins, and metabolic pathways. A thorough understanding of these components is essential for the rational design of microbial cell factories for efficient Vitamin C production. The data, pathways, and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further advancements in the metabolic engineering of 2-KLG producing microorganisms and the development of novel biotechnological applications.

References

- 1. US5795761A - Mutants of 2,5-diketo-D-gluconic acid (2,5-DKG) reductase A - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. [Spectrophotometric method of determining this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reconstruction and analysis of carbon metabolic pathway of Ketogulonicigenium vulgare SPU B805 by genome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of this compound from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chinese.tsijournals.com [chinese.tsijournals.com]

Spontaneous Conversion of 2-keto-L-gulonic Acid to Vitamin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous conversion of 2-keto-L-gulonic acid (2-KLG) to L-ascorbic acid (Vitamin C). The document outlines the underlying chemical principles, influential factors, and detailed experimental protocols for this conversion, providing a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The synthesis of Vitamin C is a critical process in the pharmaceutical and food industries. While enzymatic pathways are the natural route for Vitamin C production in many organisms, the chemical conversion of precursors like this compound remains a significant area of study and industrial application. This guide focuses on the non-enzymatic, or "spontaneous," conversion of 2-KLG to L-ascorbic acid, a reaction that is typically facilitated by acid catalysis and specific reaction conditions. This process, often referred to as lactonization and enolization, is a key step in several established chemical syntheses of Vitamin C.

Chemical Pathway of Conversion

The conversion of this compound to L-ascorbic acid is a chemically driven process involving intramolecular cyclization (lactonization) and subsequent enolization. The reaction is typically acid-catalyzed, where a proton facilitates the nucleophilic attack of the C4 hydroxyl group on the C1 carboxyl group, leading to the formation of a five-membered ring (a γ-lactone). This unstable intermediate then undergoes enolization to form the stable enediol structure of L-ascorbic acid.

Quantitative Data on Conversion Parameters

The efficiency of the conversion of 2-KLG to L-ascorbic acid is highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various sources, primarily patent literature, detailing the impact of different catalysts, temperatures, and reaction times on the yield of L-ascorbic acid.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Gaseous HCl | Toluene | 65 | 2.5 | 94 | [1] |

| Conc. HCl | Benzene | 65 | 5 | 58.7 (from diacetone-2-KLG) | [2] |

| Sodium Methoxide | Methanol | Not Specified | Not Specified | Not Specified (esterification step) | [2] |

| None (heating in water) | Water | 100 | Not Specified | Not Specified | [2] |

Table 1: Comparison of Catalytic Systems for the Conversion of 2-KLG to L-Ascorbic Acid.

| Temperature (°C) | Reaction Time (hours) | Catalyst | Yield (%) | Notes | Reference |

| 60-70 | 2-4 | Gaseous HCl | >90 | Preferred reaction temperature range for high crude yields. | [1] |

| 65 | 3 | Gaseous HCl | High | Optimal time and temperature for high crude yields. | [2] |

| 40-80 | 2-5 | Gaseous HCl | Not specified | General operational range. | [1] |

Table 2: Influence of Temperature and Reaction Time on Yield.

| Parameter | Condition | Effect on Yield | Reference |

| Water Content | Substantially anhydrous | Increases yield and decreases reaction time | [1] |

| 2-KLG Hydration State | Higher hydration (e.g., 1.5 hydrate) | Favorable for conversion in anhydrous conditions | [1][2] |

| Surfactants | Lipophilic surfactants | Can improve yield and purity in anhydrous systems | [2] |

Table 3: Influence of Other Reaction Parameters.

Experimental Protocols

This section provides detailed methodologies for the conversion of 2-KLG to L-ascorbic acid and the subsequent analysis of the product.

Acid-Catalyzed Conversion of this compound to L-Ascorbic Acid

This protocol is adapted from patent literature describing a high-yield conversion in a substantially anhydrous system.[1]

Materials:

-

This compound (1.5 hydrate)

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Nitrogen gas

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, gas inlet tube, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Set up a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under a nitrogen atmosphere.

-

Add 20 mL of toluene to the flask.

-

Heat the toluene to 65°C with stirring.

-

Add 5.0 g of this compound (1.5 hydrate) to the heated toluene.

-

Immediately add 1.0 mL of concentrated HCl.

-

Bubble anhydrous HCl gas through the slurry at a rate of approximately 80 mL/minute for 2.5 hours while maintaining the temperature at 65°C.

-

After 2.5 hours, stop the HCl gas flow and cool the reaction mixture to room temperature.

-

Remove the toluene using a rotary evaporator at 30°C under reduced pressure.

-

To ensure dryness, add another 20 mL of toluene and repeat the evaporation step twice.

-

Dry the resulting solid product under vacuum overnight.

Quantification of this compound and L-Ascorbic Acid by HPLC

This protocol provides a method for the simultaneous determination of 2-KLG and L-ascorbic acid.[3]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Shim-pack CLC-NH2 column (150 mm × 6 mm, 5 µm) or equivalent.

-

Ammonium dihydrogen phosphate

-

Phosphoric acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation:

-

Prepare stock solutions of 2-KLG and L-ascorbic acid of known concentrations in the mobile phase.

-

Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Dissolve a known weight of the crude reaction product in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks for 2-KLG and L-ascorbic acid based on their retention times compared to the standards.

-

Quantify the concentrations of 2-KLG and L-ascorbic acid in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The spontaneous conversion of this compound to L-ascorbic acid is a chemically robust process that can be optimized to achieve high yields. The use of acid catalysis in substantially anhydrous conditions appears to be the most effective approach. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to effectively utilize this chemical conversion in their work. Further research into novel catalytic systems and reaction conditions may lead to even more efficient and environmentally benign methods for Vitamin C synthesis.

References

Methodological & Application

Application Note: Quantification of 2-Keto-L-Gulonic Acid in Fermentation Broth using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a key intermediate in the biotechnological production of Vitamin C (ascorbic acid). Accurate and reliable quantification of 2-KGA in fermentation broth is crucial for process monitoring, optimization, and quality control. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 2-KGA. The described protocol is simple, rapid, and robust for routine analysis.

This compound is a keto acid with the chemical formula C₆H₁₀O₇.[1][2] Its structure consists of a six-carbon backbone with a ketone functional group and multiple hydroxyl groups, making it highly soluble in aqueous solutions like fermentation media.[3]

Principle

This method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the fermentation broth. An amino-based column is employed with an isocratic mobile phase consisting of an ammonium dihydrogen phosphate buffer. Detection is achieved by monitoring the UV absorbance at 210 nm, where 2-KGA exhibits a strong response.[4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Materials and Reagents

-

This compound (2-KGA) standard (Sigma-Aldrich or equivalent)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade

-

Phosphoric acid (H₃PO₄), analytical grade

-

HPLC grade water

-

Methanol, HPLC grade (for system cleaning)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Shim-pack CLC-NH₂ column (150 mm x 6 mm, 5 µm) or equivalent

-

Data acquisition and processing software (e.g., Chromeleon)

-

Analytical balance

-

pH meter

-

Microcentrifuge

-

Vortex mixer

Experimental Protocol

Preparation of Mobile Phase and Standards

Mobile Phase (0.015 M Ammonium Dihydrogen Phosphate, pH 4.1):

-

Weigh 1.725 g of ammonium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

-

Adjust the pH of the solution to 4.1 using phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1 mg/mL of 2-KGA):

-

Accurately weigh 25.0 mg of 2-KGA standard.

-

Dissolve the standard in a 25 mL volumetric flask with the mobile phase.

-

Ensure the standard is fully dissolved by vortexing. This stock solution can be stored at 4°C for a short period.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 600 µg/mL.[5] These will be used to construct the calibration curve.

Sample Preparation

-

Collect a representative sample from the fermentation broth.

-

Dilute the fermentation broth sample with the mobile phase to bring the expected 2-KGA concentration within the linear range of the calibration curve.

-

Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Chromatographic Conditions:

| Parameter | Value |

| Column | Shim-pack CLC-NH₂ (150 mm x 6 mm, 5 µm) |

| Mobile Phase | 0.015 M NH₄H₂PO₄ (pH 4.1)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes[4] |

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared fermentation broth samples.

-

After each sample injection, it is good practice to run a blank (mobile phase) to check for carryover.

Data Analysis

-

Identify the 2-KGA peak in the chromatograms based on the retention time obtained from the standard injections. The retention time for 2-KGA is approximately 14.3 minutes under these conditions.[4]

-

Integrate the peak area of the 2-KGA peak for both standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of 2-KGA in the samples by interpolating their peak areas on the calibration curve.

-

Calculate the final concentration of 2-KGA in the original fermentation broth by applying the dilution factor used during sample preparation.

Method Validation Data

The following tables summarize the performance characteristics of this HPLC-UV method for the quantification of this compound.

Table 1: Chromatographic and System Suitability Parameters

| Parameter | Typical Value |

| Retention Time (2-KGA) | ~14.3 min[4] |

| Theoretical Plates | > 2000 |

| Tailing Factor | ≤ 2 |

Table 2: Method Validation Parameters for 2-KGA Quantification

| Parameter | Result |

| Linearity Range | 10 - 600 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.7 µg/mL[2] |

| Limit of Quantification (LOQ) | 7.8 µg/mL[2] |

| Precision (Repeatability, RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Visualizations

Caption: Experimental workflow for 2-KGA quantification.

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in fermentation broth. The simple sample preparation and isocratic elution make it suitable for high-throughput analysis in research and industrial settings. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential to ensure the generation of high-quality, reproducible data.

References

Application Note: Analysis of 2-Keto-L-gulonic Acid (2-KGA) Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of L-ascorbic acid (Vitamin C).[1] Accurate quantification and characterization of 2-KGA in fermentation broths and other biological matrices are crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2][3] However, 2-KGA is a non-volatile and polar compound due to its carboxyl and hydroxyl groups, making it unsuitable for direct GC analysis.[4] Therefore, a chemical derivatization step is necessary to convert 2-KGA into a volatile and thermally stable derivative.[5][6]

This application note provides a detailed protocol for the analysis of 2-KGA using a two-step derivatization process involving methoximation followed by silylation. This procedure protects the ketone group and replaces active hydrogens, rendering the molecule amenable to GC-MS analysis.[7][8]

Principle of Derivatization

To prepare 2-KGA for GC-MS analysis, a two-step derivatization is employed to increase its volatility and thermal stability.[8]

-

Methoximation: The first step involves the reaction of 2-KGA with methoxyamine hydrochloride. This reaction targets the keto functional group, converting it into a methoxime derivative. This is crucial for preventing tautomerization (isomerization) in the hot GC inlet, which would otherwise lead to multiple chromatographic peaks and complicate quantification.[7] This step effectively "locks" the sugar-like molecule in its open-chain conformation.[7]

-

Silylation: The second step is silylation, where a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[6][9] This reagent replaces the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar trimethylsilyl (TMS) group.[6][10] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection by GC-MS.[5]

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of 2-KGA.

Protocol 1: Sample Preparation (Lyophilization)

The presence of water can hydrolyze silylation reagents, leading to incomplete derivatization.[11] Therefore, samples must be thoroughly dried prior to derivatization.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample containing 2-KGA into a GC vial or microcentrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., cycloleucine) to the aliquot to correct for variations during sample preparation and injection.

-

Freeze-Drying: Freeze the samples completely (e.g., in liquid nitrogen or a -80°C freezer).

-

Lyophilization: Dry the frozen samples overnight using a vacuum centrifuge (SpeedVac) or a freeze-dryer until all solvent (primarily water) is removed, resulting in a dry residue.[12]

Protocol 2: Two-Step Derivatization

This protocol should be performed in a moisture-free environment. Use anhydrous solvents and reagents.

Step 1: Methoximation

-

Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the MeOx solution to the dried sample residue.

-

Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

-

Incubate the mixture in a thermal shaker or heating block at 60°C for 45 minutes to facilitate the oximation of the keto group.[8]

Step 2: Silylation

-

After the incubation, allow the vials to cool to room temperature.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS helps to derivatize sterically hindered groups.[10]

-

Cap the vial tightly and vortex briefly.

-

Incubate the mixture at 60°C for 30 minutes to complete the silylation of hydroxyl and carboxyl groups.[11]

-

After cooling, the sample is ready for GC-MS analysis. The derivatized sample should be analyzed promptly, although derivatives are generally stable for 24-72 hours if stored properly at 4°C.[9]

Protocol 3: GC-MS Analysis

The following are typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent GC 8890 or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

MS Transfer Line Temp: 280°C

-

Ion Source Temp: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50 - 650

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by creating a calibration curve using standard solutions of 2-KGA prepared at known concentrations.[13] These standards are subjected to the same derivatization procedure as the samples. The peak area of the characteristic quantifier ion for the 2-KGA derivative is plotted against its concentration.[14] The concentration of 2-KGA in unknown samples is then determined by comparing its peak area to the calibration curve.[13]

Table 1: Example Quantitative Data for 2-KGA-TMS Derivative

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linear Range (µg/mL) | R² |

| 2-KGA-Methoxime-TMS | ~18.5 | 348 | 217, 259, 436 | 5 - 500 | >0.995 |

| Internal Standard (e.g., Cycloleucine-TMS) | ~12.2 | 158 | 174, 246 | - | - |

Note: Retention times and m/z values are representative and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of 2-KGA.

Caption: Workflow for 2-KGA analysis by GC-MS.

Derivatization Pathway

This diagram shows the simplified chemical transformations during the derivatization of 2-KGA.

Caption: Simplified 2-KGA derivatization pathway.

References

- 1. Production of this compound from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phenomenex.blog [phenomenex.blog]

- 11. cannabissciencetech.com [cannabissciencetech.com]

- 12. Salty sample derivatization protocol for GC-MS [protocols.io]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Two-Step Fermentation of 2-keto-L-gulonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two distinct two-step fermentation strategies for the production of 2-keto-L-gulonic acid (2-KLG), a key intermediate in the synthesis of Vitamin C (L-ascorbic acid).

Strategy 1: Co-culture Fermentation of L-Sorbose to this compound

This strategy utilizes a symbiotic co-culture of Ketogulonicigenium vulgare and Bacillus megaterium to convert L-sorbose into 2-KLG. K. vulgare is responsible for the bioconversion, while B. megaterium acts as a companion strain, providing essential metabolites that promote the growth and productivity of K. vulgare.

Experimental Protocols

1. Microorganisms:

-

Ketogulonicigenium vulgare

-

Bacillus megaterium

2. Inoculum Preparation:

-

Step 1: Culture Preparation:

-

Inoculate K. vulgare on an isolation medium plate and incubate for 4 days at 29°C.

-

Inoculate B. megaterium on a separate isolation medium plate and incubate for 2 days at 35°C.

-

-

Step 2: Suspension and Co-culture:

-

Collect approximately 1000 colonies of K. vulgare and suspend in 5 mL of sterile physiological saline.

-

Pick one colony of B. megaterium and mix it into 5 mL of sterile physiological saline.

-

Combine 0.1 mL of the B. megaterium suspension with the 5 mL of K. vulgare suspension.

-

-

Step 3: Seed Culture:

-

Inoculate the mixed bacterial suspension into a 250 mL flask containing 30 mL of the seed culture medium.

-

Incubate the seed culture for 18 hours at 29°C with shaking at 220 rpm.[1]

-

3. Fermentation Process:

-

Step 1: Fermentor Setup:

-

Prepare the production medium in a suitable fermentor (e.g., 20-L).

-

Inoculate the production medium with the prepared seed culture.

-

-

Step 2: Fermentation Conditions:

-

Maintain the pH between 6.7 and 7.0 by the addition of 40% (w/v) NaOH solution.

-

Set the ventilation rate to 40 L/min and the agitation speed to 250 rpm.

-

Initially, the concentration of L-sorbose is 50 g/L.

-

Between 16 to 30 hours of fermentation, gradually feed a 30% (w/v) L-sorbose solution to maintain the L-sorbose concentration below 55 g/L.[1]

-

-

Step 3: Three-Stage Temperature Control:

Data Presentation

| Parameter | Seed Culture Medium | Production Medium |

| Component | Concentration | Concentration |

| L-Sorbose | Varies | Initial 50 g/L, fed to maintain < 55 g/L |

| Corn Steep Liquor | Varies | Varies |

| Yeast Extract | Varies | Varies |

| Tryptone | Varies | Varies |

| KH₂PO₄ | Varies | Varies |

| MgSO₄·7H₂O | Varies | Varies |

| CaCO₃ | Varies | Varies |

Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.

| Fermentation Parameter | Value |

| Inoculum Size | ~5% (v/v) |

| pH | 6.7 - 7.0 |

| Agitation | 250 rpm |

| Aeration | 40 L/min |

| Temperature | Three-stage: 32°C -> 29°C -> 35°C |

| Fermentation Time | ~48 - 72 hours |

| Yield | ~92.91 g/L of 2-KLG [1] |

| Productivity | ~2.19 g/L/h [1] |

Signaling Pathways and Experimental Workflows

Caption: Workflow for 2-KLG production using co-culture.

Caption: Symbiotic relationship between B. megaterium and K. vulgare.

Strategy 2: Two-Stage Fermentation of D-Glucose to this compound

This strategy involves a two-stage fermentation process. In the first stage, a mutant strain of Erwinia sp. converts D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). The resulting fermentation broth is then used in the second stage, where a mutant strain of Corynebacterium sp. stereospecifically reduces 2,5-DKG to 2-KLG.

Experimental Protocols

1. Microorganisms:

-

Erwinia sp. (mutant strain for 2,5-DKG production)

-

Corynebacterium sp. (mutant strain for 2-KLG production)

2. Stage 1: 2,5-diketo-D-gluconic Acid Production

-

Inoculum Preparation (Erwinia sp.):

-

Prepare a pre-seed culture by inoculating a fresh agar slant of Erwinia sp. into a sterile medium and incubating at 28°C for 20 hours on a rotary shaker at 275 rpm.

-

Transfer the pre-seed culture to a seed medium and incubate at 28°C for 10 hours with an airflow rate of 0.42 m³/min and agitation at 244 rpm.[3]

-

-

Fermentation Process (Erwinia sp.):

3. Stage 2: this compound Production

-

Inoculum Preparation (Corynebacterium sp.):

-

Inoculate a shake flask with a fresh slant of Corynebacterium sp. and incubate at 28°C for 24 hours on a rotary shaker at 275 rpm.

-

-

Fermentation Process (Corynebacterium sp.):

-

The broth from Stage 1 containing 2,5-DKG can be used directly for the second stage.

-

In a separate fermentor, cultivate the Corynebacterium sp. in its production medium until maximum cell growth is achieved (approximately 16 hours).

-

After reaching maximum growth, add NaNO₃ to the culture.

-

Feed the 2,5-DKG broth from Stage 1 over a period of about 50 hours.

-

Since the reduction requires a hydrogen donor, the 2,5-DKG broth should be mixed with D-glucose before being fed.[3][4]

-

Data Presentation

| Parameter | Stage 1: Erwinia sp. Medium | Stage 2: Corynebacterium sp. Medium |

| Component | Concentration | Concentration |

| D-Glucose | Present | Present (as hydrogen donor) |

| Corn Steep Liquor | Present | Present |

| (NH₄)₂HPO₄ | Present | - |

| CaCO₃ | Present | - |

| NaNO₃ | - | Present |

| KH₂PO₄ | - | Present |

| Trace Elements | - | Present |

Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.

| Fermentation Parameter | Stage 1: Erwinia sp. | Stage 2: Corynebacterium sp. |

| Temperature | ~28-32°C | ~28°C |

| pH | ~5.5-7.0 | ~7.0 |

| Fermentation Time | ~26 hours | ~50 hours (feeding) |

| Intermediate Yield | ~328.6 mg/mL of Calcium 2,5-diketo-D-gluconate [4] | - |

| Final Yield | - | ~106.3 mg/mL of Calcium 2-keto-L-gulonate [4] |

| Overall Yield from D-Glucose | \multicolumn{2}{ | c |

Signaling Pathways and Experimental Workflows

Caption: Workflow for two-stage 2-KLG production.

Caption: Biochemical pathway for Strategy 2.

References

- 1. researchgate.net [researchgate.net]

- 2. FR2552103A1 - PROCESS FOR THE PREPARATION OF AN INOCULUM FOR THE PRODUCTION OF COENZYME B12 BY ANAEROBIC FERMENTATION - Google Patents [patents.google.com]

- 3. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Co-culture Techniques for Enhanced 2-Keto-L-Gulonic Acid Production by Ketogulonicigenium vulgare and Bacillus megaterium

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium. This synergistic microbial consortium is a cornerstone of the industrial two-step fermentation process for producing 2-keto-L-gulonic acid (2-KGA), the direct precursor to Vitamin C (L-ascorbic acid). These guidelines are intended to facilitate the successful implementation and optimization of this co-culture system in a laboratory setting.

Introduction

Ketogulonicigenium vulgare possesses the enzymatic machinery to convert L-sorbose to 2-KGA. However, in monoculture, its growth and productivity are significantly limited. The co-cultivation with a "helper" strain, most commonly Bacillus megaterium, dramatically enhances the yield of 2-KGA. This enhancement is attributed to a complex symbiotic relationship where B. megaterium provides essential growth factors, amino acids, and other metabolites that support the proliferation and metabolic activity of K. vulgare. The sporulation and subsequent lysis of B. megaterium are critical for the release of these vital cellular components into the culture medium.[1][2][3]

Metabolic Interactions and Signaling

The interaction between K. vulgare and B. megaterium is primarily a synergistic exchange of metabolites rather than a conventional signaling pathway. B. megaterium grows rapidly in the initial phase of fermentation and then undergoes sporulation and lysis, releasing a cocktail of nutrients that are consumed by K. vulgare.[2][3] Key metabolic exchanges include:

-

Nutrient Provision by B. megaterium: B. megaterium provides essential compounds such as amino acids, purines (guanine, adenine, hypoxanthine), erythrose, and erythritol.[2][4] These compounds are crucial for the growth of K. vulgare, which has limited biosynthetic capabilities for some of these molecules.

-

Enhanced Metabolism of K. vulgare: The presence of B. megaterium and its secreted factors stimulates the central carbon metabolism and L-sorbose oxidation pathway in K. vulgare, leading to higher 2-KGA production.[5][6]

-

Sporulation is Key: The sporulation of B. megaterium is a critical event, as the lysis of the mother cell during spore release provides a sustained source of nutrients for K. vulgare.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the co-culture of K. vulgare and B. megaterium for 2-KGA production.

Table 1: Effect of Temperature Control Strategies on 2-KGA Production

| Fermentation Strategy | 2-KGA Yield (g/L) | 2-KGA Productivity (g/L/h) | Reference |

| Single Temperature (29°C) | 87.63 ± 1.21 | 1.79 ± 0.15 | [7][8] |

| Three-Stage Temperature Control | 92.91 ± 1.02 | 2.19 ± 0.19 | [7][8] |

Table 2: Impact of B. megaterium Sporulation on Co-culture Performance

| B. megaterium Strain | Sorbose Conversion Rate Reduction (compared to wild-type) | K. vulgare Cell Number Reduction (compared to wild-type) | Reference |

| spo0A mutant (sporulation deficient) | 33% | 15% | [1] |

| spoVFA mutant (defective spore stability) | 70% | 49% | [1] |

Experimental Protocols

The following protocols provide a general framework for the co-culture of K. vulgare and B. megaterium. Optimization of specific parameters may be required depending on the specific strains and equipment used.

Media Preparation

Seed Culture Medium:

-

Corn steep liquor: 15 g/L

-

Yeast extract: 10 g/L

-

Urea: 2 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 5 g/L

-

L-sorbose: 20 g/L

-

pH: 7.0

Fermentation Medium:

-

Corn steep liquor: 40 g/L

-

Yeast extract: 5 g/L

-

Urea: 2 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 2 g/L

-

L-sorbose: 50 g/L (initial concentration)

-

pH: 6.7-7.0

Note: Sterilize all media by autoclaving at 121°C for 20 minutes. L-sorbose should be sterilized separately and added to the cooled medium.

Seed Culture Preparation

Objective: To prepare robust seed cultures of both K. vulgare and B. megaterium for inoculation into the fermentation vessel.

Protocol:

-

Inoculate a single colony of K. vulgare into 50 mL of seed culture medium in a 250 mL flask.

-

Inoculate a single colony of B. megaterium into 50 mL of seed culture medium in a 250 mL flask.

-

Incubate both flasks at 30°C with shaking at 200 rpm for 24-36 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 2.0-3.0.

Co-culture Fermentation Protocol (Three-Stage Temperature Control)

This protocol is based on a strategy to optimize the different phases of the co-culture: initial growth of B. megaterium, subsequent growth of K. vulgare, and finally, the 2-KGA production phase.[7][8]

Workflow Diagram:

Protocol:

-

Aseptically transfer the prepared fermentation medium to a sterilized fermentor.

-

Inoculate the fermentor with the seed cultures of K. vulgare and B. megaterium. A typical inoculation ratio is 1:1, with a total inoculum volume of 10% (v/v).

-

Stage 1 (0-16 hours): Set the temperature to 32°C to promote the rapid growth of B. megaterium. Maintain a pH of 6.7-7.0 by the automated addition of 40% (w/v) NaOH. Set aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.

-

Stage 2 (16-30 hours): Decrease the temperature to 29°C. This temperature is optimal for the growth of K. vulgare. Continue to maintain pH and DO levels. During this stage, a feeding solution of 30% (w/v) L-sorbose can be gradually added to keep the substrate concentration below 55 g/L.[7]

-

Stage 3 (30 hours to end of fermentation): Increase the temperature to 35°C to enhance the activity of the L-sorbose dehydrogenase enzyme, which is responsible for the conversion of L-sorbose to 2-KGA.[7][8]

-

The fermentation is typically concluded when the L-sorbose concentration in the broth drops below 1 g/L.[7]

Analytical Methods

-

Cell Density: Monitor the growth of K. vulgare and B. megaterium by measuring the optical density at 600 nm (OD₆₀₀). Differential plate counting on selective agar media may be necessary to distinguish between the two species.

-

L-sorbose and 2-KGA Concentration: The concentrations of the substrate (L-sorbose) and the product (2-KGA) in the culture supernatant can be determined using High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable ion-exchange or reversed-phase column.

-

Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Detection: Refractive index (RI) or UV detector at approximately 210 nm.

-

Conclusion

The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium is a robust and efficient system for the production of 2-KGA. Understanding the metabolic interplay between these two microorganisms is crucial for optimizing fermentation conditions. The provided protocols, particularly the three-stage temperature control strategy, offer a solid foundation for achieving high yields and productivity. Further optimization of media components, inoculation ratios, and feeding strategies can lead to additional improvements in 2-KGA production.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolome profiling reveals metabolic cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during induced swarm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Downstream Processing and Purification of 2-keto-L-gulonic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of Vitamin C (ascorbic acid). Its efficient purification from fermentation broths is a critical step in the overall production process. This document provides detailed application notes and protocols for the downstream processing and purification of 2-KGA, focusing on common and effective methodologies.

Section 1: Overview of Downstream Processing

The downstream processing of 2-KGA from a fermentation broth typically involves a multi-step approach to separate the product from biomass, salts, residual nutrients, and other impurities. The general workflow aims to increase the purity and concentration of 2-KGA to facilitate its crystallization or further conversion to ascorbic acid.

Caption: Overall workflow for 2-KGA downstream processing.

Section 2: Key Purification Steps and Experimental Protocols

Solid-Liquid Separation

Objective: To remove microbial cells and other insoluble materials from the fermentation broth.

Methods:

-

Centrifugation: Suitable for separating biomass. The addition of a flocculating agent can enhance separation efficiency.[1]

-

Filtration: Can be performed with or without filter aids.[2]

-

Ultrafiltration: A membrane-based technique that effectively removes cells and macromolecules.[1]

Protocol: Centrifugation

-

Transfer the fermentation broth into centrifuge tubes.

-

If using a flocculating agent, add it to the broth and mix gently according to the manufacturer's instructions.

-

Balance the centrifuge tubes and place them in the rotor.

-

Centrifuge at 5,000-10,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the soluble 2-KGA. The pellet contains the biomass.

Ion Exchange Chromatography

Objective: To remove dissolved inorganic salts and charged impurities. This is often a two-step process involving cation and anion exchange.

2.2.1. Decationization (Cation Exchange)

Principle: A strongly acidic cation exchange resin in the hydrogen (H+) form is used to capture cations (e.g., Ca²⁺, Na⁺, K⁺, Mg²⁺) from the clarified broth, releasing H⁺ ions and thereby acidifying the solution.[1]

Caption: Cation exchange chromatography for 2-KGA purification.

Protocol: Decationization

-

Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Amberlite 200C (H-type), Diaion SK1B (H-type)).[2] Pack the resin into a chromatography column and equilibrate with deionized water until the pH of the eluate is neutral.

-

Loading: Pass the clarified fermentation supernatant through the column at a controlled flow rate.

-

Washing: Wash the column with deionized water to elute the 2-KGA.

-

Collection: Collect the acidic eluate containing 2-KGA. The cations remain bound to the resin.

-

Regeneration: The resin can be regenerated with a strong acid (e.g., HCl or H₂SO₄) to remove the bound cations and convert it back to the H⁺ form.

2.2.2. Anion Exchange

Objective: To remove residual strong acid anions and other colored impurities. A weakly basic anion exchange resin in the hydroxyl (OH⁻) or a suitable salt form is often used.[1][3]

Protocol: Anion Exchange

-

Resin Preparation: Use a weakly basic anion exchange resin. Pack the resin into a column and equilibrate with deionized water.

-

Loading: Pass the decationized 2-KGA solution through the anion exchange column. Acidic impurities with a higher acidity than 2-KGA will be adsorbed by the resin.[2]

-

Collection: Collect the column effluent, which contains the purified 2-KGA.

-

Regeneration: The resin can be regenerated with a weak base (e.g., NaOH) followed by thorough washing with deionized water.

Concentration

Objective: To increase the concentration of 2-KGA in the solution to facilitate crystallization.

Methods:

-

Evaporation under reduced pressure: This is a common method to remove water at a lower temperature (e.g., < 60°C) to prevent degradation of 2-KGA.[1]

-

Reverse Osmosis: A membrane-based method that can also be used for concentration.[1]

Protocol: Evaporation under Reduced Pressure

-

Transfer the purified 2-KGA solution to a rotary evaporator.

-

Set the water bath temperature to 40-50°C.

-

Apply a vacuum to reduce the pressure.

-

Rotate the flask to ensure even heating and evaporation.

-

Continue evaporation until the desired concentration is reached.

Crystallization

Objective: To obtain solid, high-purity 2-KGA.

Methods:

-

Evaporative Crystallization: Further concentration of the solution under reduced pressure until crystals begin to form.[1]

-

Cooling Crystallization: Cooling a saturated solution of 2-KGA to induce crystallization.

-

Antisolvent Crystallization: Adding an organic solvent (e.g., ethanol) in which 2-KGA has low solubility to a concentrated aqueous solution to precipitate the product.[4]

Protocol: Evaporative and Cooling Crystallization

-

Concentrate the purified 2-KGA solution under reduced pressure at approximately 40°C.[1]

-

Continue concentration until the volume is reduced by 30-40%, leading to the formation of a crystal slurry.[1]

-

Optionally, cool the slurry to a lower temperature (e.g., 25°C) to maximize crystal yield.[1]

-

Separate the crystals from the mother liquor by filtration or centrifugation.[1]

-

Wash the crystals with a small amount of cold water to remove residual impurities.[1]

Solvent Extraction

Objective: An alternative to ion exchange and crystallization for purifying 2-KGA.

Protocol: Solvent Extraction

-

Contact the aqueous solution containing 2-KGA with a hydrocarbon solvent (e.g., kerosene) containing a high molecular weight aliphatic amine (e.g., Adogen 381).[1] This can be done at a slightly elevated temperature (e.g., 50°C).[1]

-

The 2-KGA will be extracted into the organic phase.

-

Separate the organic phase from the aqueous phase.

-

Re-extract the 2-KGA from the organic phase into an aqueous solution of a strong acid like nitric acid or hydrochloric acid.[1]

-

Isolate the 2-KGA from the aqueous extract by evaporation and crystallization.[1]

Drying

Objective: To remove residual water and obtain the final, stable 2-KGA product, often as a monohydrate.

Methods:

-

Heating under reduced pressure: For example, at 40°C under a vacuum of 5 mm Hg.[1]

-

Air drying: Using a flow of warm air, for instance, in a pneumatic transport drier at 75°C.[1]

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols.

Table 1: Purity and Yield Data from Different Purification Strategies

| Purification Step/Method | Starting Material | Product Form | Purity | Yield/Recovery | Reference |

| Crystallization | Concentrated medium | 2-KGA monohydrate | ~100% | - | [1] |

| Recrystallization | Crystals from initial crystallization | 2-KGA monohydrate | 89% | - | [1] |

| Solvent Extraction & Crystallization | Demineralized medium (84% purity) | Crystallized product | 89% (as monohydrate) | 83% extraction | [1] |

| Ethanol Precipitation | Concentrated supernatant | 2-KGA salt | - | - | [4] |

Table 2: Operating Parameters for Selected Purification Steps

| Process Step | Parameter | Value | Unit | Reference |

| Fermentation | 2-KGA concentration in broth | 142 | g/L | [2] |

| Fermentation | 2-KGA concentration in broth | 93.5 | g/L | [4] |

| Concentration | Temperature | < 60 | °C | [1] |

| Crystallization | Temperature | ~40 | °C | [1] |

| Solvent Extraction | Temperature | 50 | °C | [1] |

| Drying | Temperature (vacuum) | 40 | °C | [1] |

| Drying | Pressure (vacuum) | 5 | mm Hg | [1] |

| Drying | Temperature (air) | 75 | °C | [1] |

Section 4: Concluding Remarks

The choice of a specific downstream processing strategy for 2-KGA will depend on factors such as the initial concentration in the fermentation broth, the nature of impurities, the desired final purity, and economic considerations. A combination of solid-liquid separation, ion exchange chromatography, concentration, and crystallization is a robust and commonly employed pathway to achieve high-purity 2-KGA. For specific impurity profiles, solvent extraction can be a viable alternative or complementary step. Careful optimization of each unit operation is crucial for maximizing overall yield and product quality.

References

- 1. US4990441A - Process for separating this compound from a fermented medium - Google Patents [patents.google.com]